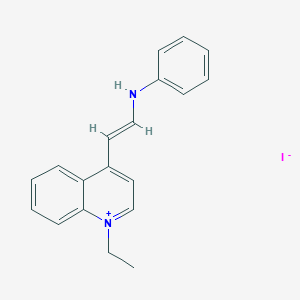

1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide

Description

1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide is a styrylquinolinium derivative characterized by a quinolinium core substituted with an N-ethyl group and a vinyl-linked phenylamino moiety. Synthesized via Knoevenagel condensation, this compound belongs to a class of push-pull π-conjugated systems where the quinolinium group acts as an electron acceptor (A), and the phenylamino group serves as an electron donor (D) . The iodide counterion enhances solubility and stabilizes the cationic quinolinium ring.

This compound exhibits strong solvatochromic and fluorescence properties due to its extended conjugation, making it relevant in photonic applications such as nonlinear optics (NLO) and organic thin-film devices . Biologically, styrylquinolinium derivatives are explored for antimicrobial and anticancer activities, leveraging their ability to disrupt bacterial cell division or induce cytotoxicity in cancer cells .

Properties

IUPAC Name |

N-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2.HI/c1-2-21-15-13-16(18-10-6-7-11-19(18)21)12-14-20-17-8-4-3-5-9-17;/h3-15H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPXVCNNSLIXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=CC=C(C2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19487-71-9 | |

| Record name | Quinolinium, 1-ethyl-4-[2-(phenylamino)ethenyl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19487-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019487719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ethyl-4-[2-(phenylamino)vinyl]quinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

By-Product Formation

Competing reactions, such as over-alkylation or polymerization of the vinyl group, reduce yields. Strategies to mitigate this include:

Solvent Effects

Polar solvents like DMF improve solubility of ionic intermediates but may lead to side reactions. Mixed solvents (e.g., THF/water) balance reactivity and stability.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Equipment Complexity |

|---|---|---|---|

| Traditional Alkylation | 60–75 | 90–95 | Low |

| Electrochemical | 31–69 | 85–90 | High |

The traditional route remains preferable for scalability, while electrochemical methods offer greener alternatives with moderate efficiency .

Chemical Reactions Analysis

1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinium derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinium compounds.

Substitution: The compound can undergo substitution reactions, where the phenylamino group can be replaced with other functional groups using appropriate reagents and conditions

Scientific Research Applications

The compound 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide , known by its CAS number 19487-71-9 , has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications, particularly in the realms of chemistry, biology, and materials science, supported by data tables and documented case studies.

Physical Properties

- Molecular Formula : C18H20N2I

- Molecular Weight : 396.27 g/mol

- Appearance : Typically appears as a colored solid, soluble in polar solvents.

Chemistry

Synthetic Applications :

this compound can serve as an intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, such as:

- Electrophilic Aromatic Substitution : The quinolinium moiety can undergo electrophilic attacks, making it useful for synthesizing more complex aromatic compounds.

- Dye Production : Due to its chromophoric properties, it can be utilized in the production of dyes and pigments.

Biological Applications

Antimicrobial Activity :

Studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism is believed to involve disruption of microbial cell membranes, leading to cell death.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Cellular Studies :

Research has shown that this compound can influence cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation. These effects are particularly relevant in cancer research, where modulation of cell growth is crucial.

Materials Science

Fluorescent Probes :

Due to its electronic structure, this compound can be employed as a fluorescent probe in biochemical assays. Its fluorescence properties make it suitable for:

- Cell Imaging : Used to visualize cellular processes in live cells.

- Sensor Development : Can be incorporated into sensors for detecting specific biomolecules or environmental pollutants.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various quinolinium derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a therapeutic agent against infections.

Case Study 2: Fluorescent Imaging

In a research project focused on developing new fluorescent probes for bioimaging, researchers incorporated this quinolinium derivative into their assays. The results demonstrated that it effectively labeled live cells without significant cytotoxicity, highlighting its potential for use in diagnostic imaging.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide involves its interaction with molecular targets through its quinolinium core and phenylamino vinyl group. The compound’s photoluminescent properties are attributed to the delocalization of electrons within its structure, which allows it to absorb and emit light at specific wavelengths. This property is crucial for its applications in bioimaging and optical materials .

Comparison with Similar Compounds

Table 1: Key Structural Features of Quinolinium Derivatives

Key Observations :

- Electron Donor Strength: The phenylamino group in the target compound provides moderate electron-donating effects compared to dimethylamino (stronger) in D36 or hydroxyl (weaker) in D34 .

- Conjugation Length: NK-4’s trinuclear structure extends conjugation significantly, leading to redshifted absorption compared to mono-quinolinium derivatives .

- Substituent Impact: Electron-withdrawing groups (e.g., nitro in PNQI) enhance NLO responses, while electron-donating groups (e.g., phenylamino) improve fluorescence and biological interactions .

Spectroscopic and Optical Properties

Table 2: Optical Properties of Selected Compounds

Key Observations :

Table 3: Antimicrobial and Anticancer Activities

Key Observations :

- Styrylquinolinium derivatives with fluorinated or phenylamino substituents show enhanced antibacterial activity against drug-resistant strains compared to non-halogenated analogs .

- Cytotoxicity correlates with substituent polarity; N-ethyl and vinyl groups improve membrane permeability .

Biological Activity

1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a quinolinium core, which is known for its diverse biological activities. The presence of the phenylamino group is crucial for enhancing its interaction with biological targets. The iodide ion may also influence solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : Quinoline derivatives often target protein kinases involved in cell signaling pathways related to cancer progression. This compound has shown promise in inhibiting specific kinases that regulate cell proliferation and survival.

- Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains, potentially through disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notable findings include:

- Cytotoxicity Testing : In studies involving HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, the compound demonstrated significant cytotoxic effects. IC50 values were reported to be comparable or superior to established chemotherapeutic agents.

| Cell Line | IC50 (µg/mL) | Control (e.g., Erlotinib) |

|---|---|---|

| HepG2 | 0.137 - 0.332 | 0.308 |

| MCF-7 | 0.164 - 0.583 | 0.512 |

These results suggest that the compound may serve as a lead candidate for further development in anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for antimicrobial activity against various strains:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited potent inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with MIC values indicating its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) | Reference Compound |

|---|---|---|

| S. aureus | 4-fold more active than neomycin | Neomycin |

| E. coli | 16-fold more active than neomycin | Neomycin |

| C. albicans | 8-fold more active than neomycin | Neomycin |

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be partially explained through SAR studies:

- Phenylamino Substitution : Variations in the phenyl group can significantly affect the compound's potency. Substituents that enhance electron density or steric hindrance have been shown to improve binding affinity to target proteins.

- Quinolinium Core Modifications : Alterations to the quinolinium structure may also lead to enhanced biological activity by improving solubility or altering pharmacokinetics.

Case Studies and Research Findings

Several studies have highlighted the biological potential of quinoline derivatives similar to this compound:

- A study demonstrated that quinoline-based compounds exhibited significant inhibition of EGFR-TK, a key target in cancer therapy, with IC50 values comparable to existing treatments .

- Research indicated that modifications in the quinoline structure led to compounds with dual-action capabilities—targeting both cancer cells and microbial pathogens .

Q & A

Basic Research Questions

Q. What are the primary spectroscopic characterization methods for 1-ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide, and how should researchers interpret solvatochromic shifts?

- Methodology : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., ethanol, DMSO, hexane) to observe charge-transfer (CT) transitions. Solvatochromic shifts arise from intramolecular CT between the iodide ion and quinolinium cation or π-electron delocalization in the aryl group. Analyze shifts using the Lippert-Mataga equation to quantify solvent polarity effects .

- Data Contradictions : If spectral bands deviate from expected trends, consider steric hindrance or non-planar molecular conformations altering conjugation .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Safety Protocols : Classified as a UN 2811 toxic organic solid (6.1 hazard). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Store in airtight containers away from light and moisture. Emergency measures: rinse exposed skin/eyes with water for 15+ minutes and seek medical aid .

Q. What synthetic routes are reported for quinolinium-based ionic dyes like this compound?

- Synthesis : Typical routes involve quaternization of quinoline derivatives with alkyl iodides or condensation of pre-functionalized quinolinium salts with vinyl-aniline precursors. For example, react 1-ethylquinolinium iodide with phenylamino-vinyl reagents under inert conditions. Purify via recrystallization in ethanol/acetone mixtures .

Advanced Research Questions

Q. How does steric hindrance influence the rectification properties of self-assembled monolayers (SAMs) formed by this compound?

- Experimental Design : Prepare SAMs on gold substrates via sulfur-gold bonding (e.g., using thiolated derivatives). Measure current-voltage (I-V) characteristics with conductive AFM or STM. Compare rectification ratios (RR) before/after protonation (e.g., HCl vapor exposure). Steric hindrance enforces non-planar conformations, isolating donor/acceptor orbitals and enhancing RR (~50–150 at ±1 V) .

- Contradictions : Lower RR in antiparallel molecular arrangements (e.g., disulfide-linked dimers) suggests orientation-dependent electronic coupling .

Q. What strategies improve the second-harmonic generation (SHG) efficiency of ethyl-substituted quinolinium derivatives in nonlinear optics (NLO)?

- Modification Strategies : Introduce electron-donating groups (e.g., dimethylamino) to the phenylamino moiety to enhance hyperpolarizability (β). Counterion exchange (e.g., p-nitrobenzenesulfonate instead of iodide) improves crystal packing for non-centrosymmetric structures. Ethyl substitution increases solubility, enabling crystal growth in polar solvents .

Q. How do intramolecular interactions (e.g., C–H⋯S, π–π stacking) affect the crystal packing and stability of this compound?

- Crystallographic Analysis : Perform X-ray diffraction to identify weak interactions. For example, C–H⋯I and π–π interactions (3.68 Å between quinolinium/thiophene rings) stabilize the lattice. Intramolecular C–H⋯S bonds enforce planar conformations, critical for NLO activity .

Q. Can molecular orbital (MO) calculations predict the charge-transfer behavior of this compound in different electronic states?

- Computational Approach : Use Hückel MO or DFT methods to model CT transitions. Compare calculated λmax with experimental spectra. MO analysis reveals donor (phenylamino)-acceptor (quinolinium) orbital overlap, explaining solvatochromism and rectification .

Methodological Notes

- Spectroscopy : Include molar absorptivity (e.g., ~131,000 L·mol⁻¹·cm⁻¹ at 629 nm) for quantitative analysis .

- SAMs Optimization : Use electrochemical impedance spectroscopy (EIS) to assess monolayer integrity and charge-transfer resistance .

- Crystallization : Slow evaporation from acetonitrile/methanol yields SHG-active crystals; monitor via polarized light microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.